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Compound of Interest

Compound Name:

(2,2,3,3-

Tetramethylcyclopropyl)methanam

ine hydrochloride

CAS No.: 67358-15-0

Cat. No.: B1602471

Get Quote

Target Analytes: UR-144, XLR-11, A-796,260 Methodologies: GC-MS (Seized Drugs), LC-

MS/MS (Toxicology) Version: 2.0 (2025 Revision)

Abstract
This guide provides a validated technical framework for the detection and differentiation of

tetramethylcyclopropyl (TMCP) synthetic cannabinoids in forensic casework. Unlike earlier

naphthoylindole cannabinoids (e.g., JWH-018), TMCP compounds exhibit unique thermal

instability during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, leading to

artifactual ring-opening and isomer formation. Furthermore, their rapid metabolism necessitates

specific biomarker targeting in toxicological screening. This protocol synthesizes mechanistic

insights with step-by-step workflows to ensure high-fidelity identification in both seized

materials and biological matrices.
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The core structural moiety of this class is the (2,2,3,3-tetramethylcyclopropyl)methanone group

attached to an indole backbone. The high ring strain of the cyclopropyl group, combined with

the steric bulk of the four methyl groups, renders these compounds thermally labile.

The "Double Peak" Phenomenon
In GC-MS analysis, the high temperature of the injection port (typically 280°C) catalyzes a ring-

opening rearrangement (pyrolysis). This results in a chromatogram displaying two distinct

peaks for a single pure substance:

Peak A (Parent): The intact TMCP indole.

Peak B (Artifact): A thermodynamically stable isomer formed by the thermal opening of the

cyclopropyl ring (often an acyclic alkene derivative).

Critical Insight: Inexperienced analysts may misinterpret these two peaks as a mixture of two

different drugs. Proper identification requires recognizing this specific retention time pattern and

mass spectral similarity.
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Figure 1: Mechanism of thermal artifact formation during GC-MS analysis.[1] The ratio of

Parent to Isomer depends on injector temperature and liner geometry.

Protocol 1: Analysis of Seized Drugs (GC-MS)
Objective: Definitive identification of UR-144 and XLR-11 in herbal matter or powders,

accounting for thermal degradation.
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Reagents & Equipment[2]
Solvent: HPLC-grade Methanol.

Internal Standard: Diphenylamine or deuterated analog (e.g., UR-144-d5).

Instrument: GC-MS (Single Quadrupole) with split/splitless injector.

Step-by-Step Workflow
Extraction:

Weigh 50 mg of herbal material into a glass vial.

Add 2.0 mL Methanol. Vortex for 30 seconds.

Incubate at room temperature for 10 minutes.

Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

GC Parameters:

Column: DB-1MS or Rxi-5Sil MS (30m × 0.25mm × 0.25µm).

Carrier Gas: Helium @ 1.0 mL/min (constant flow).

Inlet Temperature:280°C (Note: Lowering to 250°C may reduce but not eliminate

degradation; standardizing at 280°C ensures reproducible artifact patterns).

Injection: 1 µL, Split mode (20:1 to 50:1 depending on concentration).

Oven Program:

Initial: 100°C (hold 1 min).

Ramp: 12°C/min to 300°C.[2][3]

Final: Hold at 300°C for 15 min.
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Data Interpretation (Quantitative Profiles)
The following table details the characteristic ions. Note that the "Thermal Artifact" elutes slightly

after the parent compound due to increased surface area/interaction after ring opening.

Compound RT (min)*
Major Ions
(m/z)

Base Peak
(m/z)

Notes

UR-144 (Parent) 16.16
311 (M+), 214,

144, 125
214

N-pentylindole

acylium ion

UR-144 (Artifact) 16.36
311 (M+), 214,

144, 125
214

Spectra nearly

identical to

parent

XLR-11 (Parent) 16.45
329 (M+), 232,

144, 125
232

N-(5-

fluoropentyl)indol

e acylium

XLR-11 (Artifact) 16.64
329 (M+), 232,

212, 144
232

Look for m/z 212

(dehydrofluorinati

on)

*Retention times are approximate based on a standard DB-1MS method and will vary by

column condition.

Protocol 2: Forensic Toxicology (LC-MS/MS)
Objective: Detection of metabolites in biological matrices (Urine/Blood).[4] Challenge: Parent

compounds are rarely detectable in urine. Analysis must target specific metabolites.

Metabolic Pathway & Targets
TMCP indoles undergo extensive Phase I metabolism (hydroxylation, carboxylation) followed

by Phase II conjugation (glucuronidation).

UR-144: Metabolizes to N-(5-hydroxypentyl) and N-pentanoic acid derivatives.[5][6]

XLR-11: Metabolizes to 2'-carboxy-XLR-11 and defluorinates to form UR-144 metabolites.[7]
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Differentiation Marker: The presence of 2'-carboxy-XLR-11 is specific to XLR-11 intake.

The presence of only UR-144 metabolites indicates UR-144 intake.
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Figure 2: Metabolic pathways showing the convergence of XLR-11 and UR-144. Note that

XLR-11 intake produces both unique markers and UR-144 metabolites.[7]

Analytical Workflow (Urine)
Pre-treatment is mandatory to cleave glucuronide conjugates and improve sensitivity.

Hydrolysis:

Aliquot 200 µL urine.

Add 50 µL β-glucuronidase (e.g., from E. coli or Abalone) + buffer (pH 6.8).

Incubate at 55°C for 45 minutes.

Extraction (Supported Liquid Extraction - SLE):

Load hydrolyzed sample onto SLE cartridge (e.g., Isolute SLE+).

Wait 5 minutes for absorption.

Elute with 2 x 1 mL Ethyl Acetate/Hexane (50:50).

Evaporate to dryness under N2; reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Parameters:

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 20% B to 95% B over 8 minutes.

MRM Transitions (Positive Mode ESI)
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Analyte Precursor (m/z) Product 1 (Quant) Product 2 (Qual)

UR-144 N-pentanoic

acid
342.2 125.1 214.1

UR-144 N-(5-OH-

pentyl)
328.2 125.1 214.1

XLR-11 4-OH-pentyl 346.2 125.1 232.1

UR-144-d5 (IS) 316.2 125.1 219.1

Note: The m/z 125 ion is the characteristic TMCP ring fragment and is highly specific for this

class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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